molecular formula C6H2BrClN2S B1374876 7-Bromo-2-chlorothieno[3,2-d]pyrimidine CAS No. 1152475-42-7

7-Bromo-2-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1374876
CAS No.: 1152475-42-7
M. Wt: 249.52 g/mol
InChI Key: OJKRQQNUFWOJAV-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₆H₂BrClN₂S. This compound is part of the thieno[3,2-d]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine typically involves the bromination and chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the use of bromine and periodic acid in acetonitrile under reflux conditions . Another method involves the reaction of 7-bromothieno[3,2-d]pyrimidin-2-amine with chlorinating agents .

Industrial Production Methods: Industrial production of this compound often relies on scalable methods that avoid chromatography for purification. The process involves multiple steps, including the Gewald reaction, pyrimidone formation, bromination, and chlorination .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

7-Bromo-2-chlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Bromo-2-chlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

7-bromo-2-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKRQQNUFWOJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719209
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-42-7
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-chlorothieno[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

7-Bromo-2-chloro-3,4-dihydrothieno[3,2-d]pyrimidine (750 mg, 3.0 mmol) and chloranil (740 mg, 3.0 mmol) were dissolved in benzene (30 mL) and stirred for 3 hours under reflux. The reaction mixture was cooled to room temperature and diluted with benzene (30 mL). The mixture solution was washed with 0.5 N sodium hydroxide (30 mL) solution and water. The organic layer was dried with magnesium sulfate and then concentrated. Purification of the resultant compound by chromatography (10% ethyl acetate/hexane) yielded the target compound (630 mg, 85% yield) as white solid.
Name
7-Bromo-2-chloro-3,4-dihydrothieno[3,2-d]pyrimidine
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-chlorothieno[3,2-d]pyrimidine
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7-Bromo-2-chlorothieno[3,2-d]pyrimidine
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7-Bromo-2-chlorothieno[3,2-d]pyrimidine
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7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Reactant of Route 6
7-Bromo-2-chlorothieno[3,2-d]pyrimidine

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